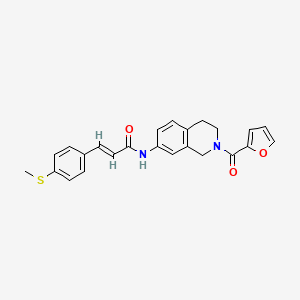

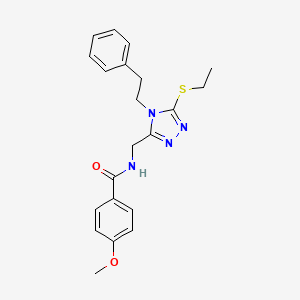

![molecular formula C15H10Cl2N2OS B2964845 (Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 325986-82-1](/img/structure/B2964845.png)

(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Compounds

Research has led to the synthesis of a variety of compounds derived from benzothiazole, demonstrating potential as anti-inflammatory, analgesic, and anticancer agents. For instance, a study outlines the creation of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Compounds with a structure involving benzothiazole and oxadiazole moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating some derivatives' higher efficacy than standard drugs (Ravinaik et al., 2021).

Structural Analysis and Material Development

Crystal Structure Analysis

Studies on the crystal structure of benzamide derivatives, such as 3-acetoxy-2-methyl-N-(4-nitrophenyl)benzamide, contribute to the understanding of the amide functional group's significance in organic and bioorganic chemistry, highlighting their diverse industrial and pharmaceutical applications (Kansız et al., 2018).

Ordered Polyamide Synthesis

The direct polycondensation of symmetric and nonsymmetric monomers, including benzohydrazide derivatives, for creating ordered polyamides, showcases the potential for developing materials with specific properties, such as inherent viscosities (Ueda & Sugiyama, 1994).

Antimicrobial and Antiparasitic Activity

- Antimicrobial and Antiparasitic Potentials: Thiazolides, including nitazoxanide and its derivatives, have been recognized for their broad-spectrum activities against a wide range of pathogens, including viruses, bacteria, protozoan parasites, and even proliferating mammalian cells. The structural modification of thiazolides, such as altering functional groups on the thiazole ring, plays a crucial role in their antiparasitic and antimicrobial efficacy (Hemphill, Müller, & Müller, 2012).

Mechanism of Action

Target of Action

The primary targets of (Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound acts by inhibiting the COX enzymes . This inhibition suppresses the production of prostaglandins, which are lipid compounds that mediate inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins . This results in a decrease in inflammation and pain.

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, making the compound potentially useful in the treatment of conditions characterized by inflammation and pain.

Properties

IUPAC Name |

3,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)9-6-10(16)8-11(17)7-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWABBUQILDEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

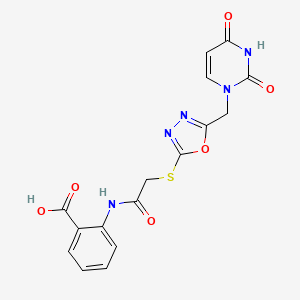

![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)

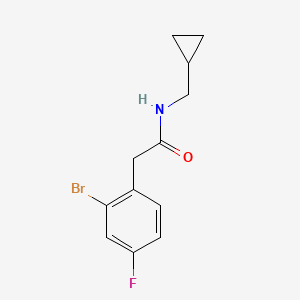

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

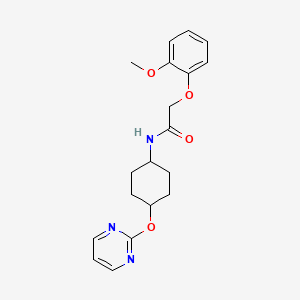

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)

![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)